3-Chloro-N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)aniline
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Overview
Description
3-Chloro-N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)aniline is a complex organic compound characterized by the presence of multiple functional groups, including nitro, chloro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)aniline typically involves multiple steps, starting with the nitration of a suitable aromatic precursor. The process may include:
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, chlorination, and alkylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso compounds or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
3-Chloro-N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)aniline has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. The chlorine atom and diethyl groups can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 3-chloro-N-methyl-
- Benzenamine, 4-chloro-N,N-diethyl-
- Benzenamine, 2-chloro-4,6-dinitro-
Uniqueness
3-Chloro-N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both nitro and trifluoromethyl groups enhances its potential for various applications, making it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
36438-51-4 |
---|---|
Molecular Formula |
C11H11ClF3N3O4 |
Molecular Weight |
341.67 g/mol |
IUPAC Name |
3-chloro-N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H11ClF3N3O4/c1-3-16(4-2)9-7(17(19)20)5-6(11(13,14)15)8(12)10(9)18(21)22/h5H,3-4H2,1-2H3 |
InChI Key |
USJZRMMIXCKQRV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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